4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran
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Overview
Description
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans This compound is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with two methyl groups and one phenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2-phenyl-1,5-hexadiene in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyran ring to a fully saturated tetrahydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Pyranones or carboxylic acids.
Reduction: Tetrahydropyrans.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can bind to the active site of enzymes, altering their catalytic activity.
Receptor Binding: It may interact with cellular receptors, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran can be compared with other dihydropyrans and related heterocycles:
Similar Compounds:
Uniqueness:
- The presence of two methyl groups and a phenyl group in this compound imparts unique chemical properties and reactivity compared to its simpler analogs. These substitutions can influence the compound’s stability, reactivity, and potential applications in various fields.
Properties
CAS No. |
36681-67-1 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
AQKZFTYJLAMOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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